5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
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Overview
Description
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of an ethoxy group, a methoxyphenoxy group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether intermediate . This intermediate can then undergo further functionalization to introduce the pyrazolyl group and the ethoxy group under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being investigated for its potential therapeutic properties in treating various diseases.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2-methoxyphenol
- 3-(4-hydroxyphenyl)-1-propanol
- 2,6-dimethoxyphenol
Uniqueness
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to its combination of functional groups, which impart specific chemical and biological properties. The presence of the pyrazolyl group, in particular, distinguishes it from other phenol derivatives and contributes to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-15-9-10-16(17(22)11-15)18-19(12(2)20-21-18)25-14-7-5-13(23-3)6-8-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECCWRYKOQKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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